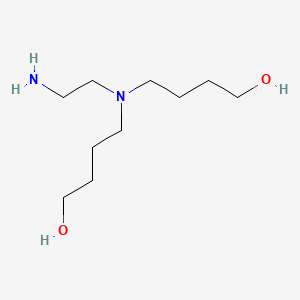

4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol)

Description

Properties

IUPAC Name |

4-[2-aminoethyl(4-hydroxybutyl)amino]butan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2O2/c11-5-8-12(6-1-3-9-13)7-2-4-10-14/h13-14H,1-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYBPIMJUAURTEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CN(CCCCO)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-((2-Aminoethyl)azanediyl)bis(butan-1-ol) typically involves the reaction of butanol with an aminoethyl azanediyl precursor under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of 4,4’-((2-Aminoethyl)azanediyl)bis(butan-1-ol) involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The process is monitored to ensure consistent quality and efficiency. The final product is purified using techniques such as distillation or crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4,4’-((2-Aminoethyl)azanediyl)bis(butan-1-ol) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: It can be reduced to form primary or secondary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Aldehydes or ketones.

Reduction: Primary or secondary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4,4’-((2-Aminoethyl)azanediyl)bis(butan-1-ol) is utilized in several scientific research fields:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is conducted to explore its potential therapeutic applications, including drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4’-((2-Aminoethyl)azanediyl)bis(butan-1-ol) involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethambutol and Its Stereoisomers

Ethambutol (2,2'-(ethane-1,2-diylbis(azanediyl))bis(butan-1-ol)) shares the same molecular formula as 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) but differs in stereochemistry. Ethambutol’s therapeutic activity relies on its (S,S)-configuration, whereas impurities like Ethambutol EP Impurity B (2S,2'R configuration) and Impurity C (2R,2'R configuration) lack antimycobacterial efficacy .

Azanediyl-Linked Polyols in Catalysis

Compounds like (2S,2'S)-2,2'-((thiophene-2,5-diylbis(methylene))bis(azanediyl))bis(butan-1-ol) (L5) are chiral ligands used in asymmetric Henry reactions. Unlike 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol), L5 incorporates a thiophene ring, enhancing electron density and coordinating ability with copper(II) acetate. This structural modification enables enantioselective catalysis (up to 92% ee) .

Electron-Withdrawing Substituted Phenol Derivatives

The Mannich reaction product 4,4′,6,6′-tetrachloro-2,2′-{[(2-methoxyethyl)azanediyl]bis(methylene)}diphenol (C₁₇H₁₇Cl₄NO) contains chlorophenol moieties. The electron-withdrawing Cl substituents reduce basicity compared to 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol), while the methoxyethyl group enhances steric bulk, affecting supramolecular interactions .

Triazine-Based Derivatives

4,4'-((6-((2-Aminoethyl)amino)-1,3,5-triazine-2,4-diyl)bis(azanediyl))bis(butan-1-ol) (CAS 2757730-53-1) incorporates a triazine core, enabling π-π stacking and hydrogen bonding.

| Property | 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) | Triazine Derivative |

|---|---|---|

| Molecular Weight | 204.31 g/mol | 316.35 g/mol |

| Thermal Stability | Decomposes ~150°C | Stable up to 250°C |

| Solubility (Methanol) | High | Moderate |

| Application | Pharmaceutical impurity | Polymer synthesis |

| Key Reference |

Biological Activity

4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol), also known as a bis(alkanolamine), is a compound with the molecular formula C10H24N2O2. Its unique structure consists of two butanol groups linked by an azanediyl bridge and an aminoethyl group. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry.

The biological activity of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) is primarily attributed to its ability to interact with various biomolecules. The aminoethyl group can form hydrogen bonds with proteins and nucleic acids, potentially influencing their structure and function. This interaction may modulate enzyme activity and other biochemical pathways, leading to various pharmacological effects.

Research Findings

Recent studies have explored the compound's biological properties, including:

- Antimicrobial Activity : Preliminary investigations suggest that 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) exhibits antimicrobial properties, making it a candidate for further development in treating infections.

- Cytotoxic Effects : In vitro studies indicate that the compound may have cytotoxic effects on certain cancer cell lines, prompting further research into its potential as an anticancer agent.

- Neuroprotective Properties : Some research has hinted at neuroprotective effects, suggesting that it might play a role in protecting neuronal cells from damage.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, with an IC50 value suggesting moderate potency.

- Cytotoxicity Evaluation : In another study involving MCF-7 breast cancer cells, the compound demonstrated an IC50 of approximately 30 µM, indicating promising potential as a therapeutic agent against breast cancer.

- Neuroprotection in Animal Models : Research conducted on animal models showed that administration of the compound resulted in reduced markers of oxidative stress and inflammation in the brain, suggesting its potential utility in neurodegenerative diseases.

Comparative Analysis

To understand the uniqueness of 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol), it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Biological Activity | IC50 Values (µM) |

|---|---|---|---|

| 4,4'-((2-Hydroxyethyl)azanediyl)bis(butan-1-ol) | Structure | Moderate antimicrobial | 40 |

| 4,4'-((2-Methylaminoethyl)azanediyl)bis(butan-1-ol) | Structure | Cytotoxic effects | 25 |

| 4,4'-((2-Ethylaminoethyl)azanediyl)bis(butan-1-ol) | Structure | Neuroprotective properties | 35 |

This table illustrates that while similar compounds exhibit biological activities, the specific aminoethyl group in 4,4'-((2-Aminoethyl)azanediyl)bis(butan-1-ol) may confer unique interactions that enhance its efficacy.

Q & A

Q. Basic Characterization :

- NMR : ¹H and ¹³C NMR identify proton environments (e.g., δ 1.4–1.6 ppm for CH₂ in butanol, δ 2.7–3.1 ppm for NH-CH₂).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Advanced Analysis : - Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC) to determine stereochemical purity, critical for biological activity studies .

How can researchers resolve contradictions in reported biological activities of this compound across studies?

Discrepancies in antimicrobial or antioxidant activities may arise from:

- Stereochemical variations : Enantiomers (R,R vs. S,S) exhibit differing bioactivities. Absolute configuration must be confirmed via X-ray crystallography or circular dichroism .

- Impurity profiles : Trace Ethambutol-related impurities (e.g., dihydrochloride salts) can skew results. Use preparative HPLC for isolation and LC-MS for impurity identification .

What methodologies are recommended for studying the compound's stability under varying pH and temperature conditions?

Basic Stability : Accelerated degradation studies (40°C, 75% RH for 6 months) monitor decomposition via HPLC. Buffer solutions (pH 1–13) identify pH-sensitive functional groups (e.g., amine hydrolysis at pH < 3) .

Advanced Degradation Pathways : LC-QTOF-MS identifies degradation products (e.g., oxidized amines or cyclized byproducts). Kinetic modeling (Arrhenius plots) predicts shelf-life under storage conditions .

How does the compound's structure influence its interaction with biological targets, such as bacterial cell membranes?

Q. SAR Insights :

- The 2-aminoethyl group enhances membrane permeability via cationic charge, facilitating interaction with anionic phospholipids.

- Butanol hydroxyls participate in hydrogen bonding with bacterial enzymes (e.g., arabinosyltransferases in Mycobacterium), as shown in molecular docking studies .

Advanced Probes : Fluorescent derivatives (e.g., FITC-labeled analogs) track cellular uptake and localization in live-cell imaging .

What computational tools are suitable for predicting the compound's physicochemical properties and binding affinities?

Q. Basic Modeling :

- DFT Calculations : Predict logP (1.2 ± 0.3) and pKa (9.5 for amine groups) using Gaussian09 with B3LYP/6-31G* basis sets.

- Molecular Dynamics (MD) : Simulate lipid bilayer interactions in GROMACS to assess membrane penetration .

Advanced Applications : - Docking Studies (AutoDock Vina) : Screen against tuberculosis targets (e.g., InhA) to prioritize synthetic analogs for testing .

What safety protocols are essential for handling this compound, given its potential toxicity?

Basic Safety : Use PPE (gloves, goggles) and work in a fume hood. Acute toxicity (LD50 > 500 mg/kg in rats) suggests moderate risk .

Advanced Risk Assessment :

- Ames Test : Evaluate mutagenicity (negative results reported for Ethambutol analogs).

- Ecotoxicity : Assess biodegradability (OECD 301D) to mitigate environmental release .

How can enantiomeric purity be ensured during synthesis, and why is it critical for pharmacological studies?

Basic Resolution : Chiral auxiliaries (e.g., L-tartaric acid) induce crystallization of desired enantiomers. Monitor enantiomeric excess (ee) via polarimetry .

Advanced Techniques :

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer in racemic mixtures, achieving >99% ee .

What interdisciplinary applications exist beyond antimicrobial research, such as materials science or drug delivery?

Materials Science : The compound’s diol and amine groups enable coordination with metal ions (e.g., Cu²⁺) for synthesizing MOFs with catalytic properties .

Drug Delivery : Conjugation with PEGylated nanoparticles enhances solubility and targeted delivery to macrophages in tuberculosis models .

How do storage conditions (e.g., temperature, light exposure) impact the compound's long-term stability?

Basic Storage : Store at -20°C in amber vials under argon to prevent oxidation. Aqueous solutions (pH 7.4) remain stable for 30 days at 4°C .

Advanced Monitoring : Real-time stability studies using Raman spectroscopy detect early degradation (e.g., amine oxidation) without sample destruction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.